molecular formula C22H24N2O6S B11441237 N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide

N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide

Cat. No.: B11441237
M. Wt: 444.5 g/mol
InChI Key: AXGBIOYDYFLZIH-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a morpholine sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Methoxyphenyl Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Methylmorpholine: A simpler morpholine derivative used as a base catalyst.

    Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure.

    Thiazole Derivatives: Compounds with a sulfur and nitrogen-containing ring, often used in medicinal chemistry.

Uniqueness

N-[(2-Methoxyphenyl)methyl]-3-methyl-5-(morpholine-4-sulfonyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a morpholine sulfonyl group and a methoxyphenyl moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-5-morpholin-4-ylsulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H24N2O6S/c1-15-18-13-17(31(26,27)24-9-11-29-12-10-24)7-8-20(18)30-21(15)22(25)23-14-16-5-3-4-6-19(16)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

AXGBIOYDYFLZIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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